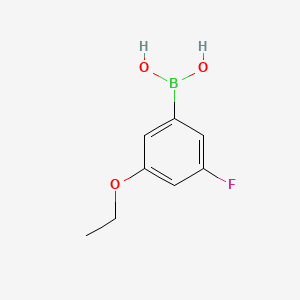

3-Ethoxy-5-fluorophenylboronic acid

描述

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids and their derivatives have become indispensable tools in the realm of modern organic synthesis, finding extensive use in academic research, and the pharmaceutical and materials science industries. nih.gov Their prominence stems from their versatility, stability, and relatively low toxicity, which makes them highly valuable intermediates and building blocks for complex molecules. nih.govresearchgate.net

Versatility as Synthetic Intermediates and Building Blocks

Arylboronic acids are widely recognized for their role as versatile synthetic precursors. nih.gov Their utility is showcased in their ability to introduce aryl groups into a wide array of molecules. nih.gov This capability has made them a cornerstone in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The commercial availability of a vast number of arylboronic acids further enhances their utility for chemists. thieme-connect.com

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. rsc.orgrsc.org Arylboronic acids are key players in this field, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netscirp.org This palladium-catalyzed reaction efficiently forms C-C bonds by coupling an organoboron compound with a halide. scirp.org Beyond palladium catalysis, recent advancements have highlighted the potential of arylboronic acids to participate in transition-metal-free transformations, further expanding their role in C-C bond formation. nih.govrsc.org

Furthermore, arylboronic acids are crucial for the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. nih.govorganic-chemistry.orgmit.edu The Chan-Lam coupling, for instance, utilizes a copper catalyst to form C-N and C-O bonds, offering a complementary method to the well-established Buchwald-Hartwig amination. organic-chemistry.orgmdpi.com These reactions are vital for synthesizing a wide range of important organic compounds such as anilines and phenols. nih.govorganic-chemistry.org

Introduction to 3-Ethoxy-5-fluorophenylboronic Acid

Among the vast family of arylboronic acids, this compound stands out due to its unique structural characteristics and its increasing relevance in specialized research areas.

Structural Features and Unique Substituent Effects (Ethoxy and Fluorine Groups)

The structure of this compound is characterized by the presence of an ethoxy (-OCH2CH3) group and a fluorine (-F) atom on the phenyl ring, meta to the boronic acid group. This specific substitution pattern imparts distinct electronic properties to the molecule.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. semanticscholar.org This generally increases the Lewis acidity of the boronic acid, a crucial factor in its reactivity. semanticscholar.orgresearchgate.net The position of the fluorine substituent is critical; in the meta position, its resonance effect is weaker, leading to a notable increase in acidity compared to the unsubstituted phenylboronic acid. mdpi.com

Research Relevance in Academic and Industrial Laboratories

This compound is a valuable reagent in both academic and industrial research settings. chemimpex.comaromsyn.com It serves as a key building block in the synthesis of a variety of organic molecules. aromsyn.com Its applications span from the development of new pharmaceuticals, particularly in oncology, to the creation of novel materials. chemimpex.com The boronic acid functionality allows for its use in Suzuki coupling reactions to form C-C bonds, a fundamental transformation in organic synthesis. chemimpex.com

The compound's utility is further highlighted by its role as an intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. chemimpex.comaromsyn.com The presence of the fluorine atom can also be exploited for developing fluorescent probes for biological imaging. chemimpex.com

| Property | Value |

| Chemical Formula | C8H10BFO3 |

| CAS Number | 850589-53-6 |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to Almost white powder to crystal |

| Purity | 95% - 97% |

| Melting Point | 158 °C (lit.) |

| Density | 1.22 g/cm³ |

Structure

2D Structure

属性

IUPAC Name |

(3-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBLFYHZAMJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659389 | |

| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-53-6 | |

| Record name | 3-Ethoxy-5-fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-5-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxy 5 Fluorophenylboronic Acid and Derivatives

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids can be achieved through several well-established methods. These routes offer versatility and can be adapted to a wide range of substrates.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

A traditional and widely employed method for synthesizing arylboronic acids involves the electrophilic trapping of arylmetal intermediates with borate esters. nih.govdur.ac.uk This approach typically begins with the formation of an organometallic reagent, such as a Grignard reagent (arylmagnesium halide) or an aryllithium species, from an corresponding aryl halide. nih.gov

The general scheme for this reaction is as follows:

Ar-X + M → Ar-M

Ar-M + B(OR)₃ → Ar-B(OR)₂ + MX

Ar-B(OR)₂ + H₂O → Ar-B(OH)₂

Where:

Ar-X represents the aryl halide (e.g., aryl bromide or iodide).

M is a metal, typically magnesium (for Grignard reagents) or lithium.

Ar-M is the arylmetal intermediate.

B(OR)₃ is a trialkyl borate, such as trimethyl borate or triisopropyl borate.

Ar-B(OR)₂ is the resulting boronic ester.

Ar-B(OH)₂ is the final arylboronic acid after hydrolysis.

This method's success hinges on the generation of the arylmetal intermediate, which is then quenched with an electrophilic boron source. While effective, this pathway can sometimes be limited by the functional group tolerance of the highly reactive organometallic intermediates and may require cryogenic temperatures. nih.gov

Specific Approaches for 3-Ethoxy-5-fluorophenylboronic Acid Synthesis

The synthesis of the specifically substituted this compound can leverage general methodologies, but can also benefit from more modern and tailored approaches that enhance efficiency and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of boronic acid synthesis, microwave irradiation can significantly reduce reaction times for cross-coupling reactions that form the C-B bond. whiterose.ac.uk For instance, a Suzuki-type reaction employing a suitable palladium catalyst and a diboron (B99234) reagent can be effectively promoted by microwave heating. whiterose.ac.uk

A study on the synthesis of boro-depsipeptides highlighted the benefits of microwave assistance in aqueous media, demonstrating that elevated temperatures under microwave irradiation can significantly improve reaction yields compared to conventional heating. mdpi.com This suggests that for the synthesis of this compound, a microwave-assisted Suzuki coupling of 1-bromo-3-ethoxy-5-fluorobenzene (B1521360) with a diboron reagent could be a highly efficient route.

| Reaction Type | Heating Method | Key Advantages |

| Suzuki Coupling | Microwave | Rapid reaction times, improved yields |

| Passerini Reaction | Microwave | Enhanced efficiency in aqueous media |

Green Chemistry Approaches in Boronic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For boronic acids, this often involves minimizing the use of hazardous solvents and reagents, and developing more atom-economical processes. rsc.orgrsc.org

One green approach is the mechanochemical synthesis of boronic acid esters, which involves the simple grinding of a boronic acid with a diol in the absence of a solvent. rsc.org While this applies to the esterification step, the initial synthesis of the boronic acid itself can also be made greener.

Recent developments have focused on performing borylation reactions in more environmentally benign solvents, such as water or ethanol (B145695). rsc.orghes-so.ch For example, a highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols was developed using hydrogen peroxide in ethanol at room temperature, highlighting the potential for green transformations of these compounds. rsc.org The synthesis of arylboronic acids from arylamines via diazotization has also been reported as a greener alternative. organic-chemistry.org

Considerations in Synthesis Optimization

Optimizing the synthesis of this compound requires careful consideration of reaction parameters, particularly the choice of solvent.

Influence of Solvents and Aqueous Media

The solvent plays a crucial role in boronic acid synthesis, influencing catalyst activity, reagent solubility, and reaction rates. hes-so.ch In palladium-catalyzed cross-coupling reactions, solvents can coordinate to the metal center, thereby modulating its catalytic activity. hes-so.ch

Aqueous media are becoming increasingly attractive for boronic acid synthesis due to their low cost, non-flammability, and environmental benefits. mpg.deescholarship.org The use of water as a solvent can be particularly advantageous for reactions involving water-soluble reagents or for processes where product precipitation can simplify purification. Research has shown that Suzuki-Miyaura couplings can be effectively catalyzed by Pd/C in aqueous media. hes-so.ch The choice of an aqueous or organic solvent system can also impact the equilibrium between the boronic acid and its trimeric anhydride (B1165640) form, the boroxine. rsc.org

The solubility of reagents and the viscosity of the solvent are also critical factors. hes-so.ch For instance, in a study comparing various solvents for a Suzuki-Miyaura reaction, tetrahydrofuran (B95107) (THF) provided the best results, which was attributed to its low viscosity and high water solubility. hes-so.ch The presence of impurities in solvents can also have a significant impact, potentially poisoning the catalyst. hes-so.ch

| Solvent | Key Considerations in Boronic Acid Synthesis |

| Tetrahydrofuran (THF) | Low viscosity, high water solubility can lead to high yields. |

| Water | Environmentally benign, cost-effective, can facilitate certain reactions. |

| Ethanol | A greener alternative to many organic solvents. |

Role of Temperature and Reaction Conditions

The successful synthesis of this compound and its derivatives, particularly through Suzuki-Miyaura cross-coupling reactions, is highly dependent on the careful control of temperature and other reaction parameters. These conditions are optimized to ensure high yields and purity by promoting the desired reaction pathway while minimizing side reactions such as protodeboronation, oxidation, and homocoupling. rsc.org

Temperature plays a critical role in driving the catalytic cycle of cross-coupling reactions. For instance, in the synthesis of derivatives involving 3-fluorophenylboronic acid, a related precursor, reactions are often conducted at elevated temperatures, such as 70-80°C or 80°C, to ensure the reaction proceeds to completion. nih.govgoogle.com One specific protocol for a Suzuki coupling involving 3-fluorophenylboronic acid maintained a temperature of 80°C for 48 hours to achieve a high yield. nih.gov Another procedure involving the same boronic acid heated the reaction mixture to 70-80°C for at least 3 hours, with completion monitored by HPLC analysis. google.com

In the direct application of this compound for the synthesis of a biaryl derivative, the reaction mixture was heated for 3 hours. whiterose.ac.uk The synthesis of more complex structures, such as fluoranthene (B47539) derivatives using various arylboronic acids, has been shown to be effective under different thermal conditions depending on the catalytic system. A homogeneous catalysis method used temperatures of 90°C or 110°C, while a heterogeneous system required 120°C. acs.org In some older methods for similar transformations, even higher temperatures of 155–175°C were necessary. acs.org The choice of temperature is often linked to the reactivity of the specific substrates and the catalyst's thermal stability. For example, coupling reactions involving 6-alkylsulfanyl purine (B94841) ribonucleosides with arylboronic acids were conducted at 90°C, whereas a more reactive 6-sulfonylpurine derivative could be coupled efficiently at a lower temperature of 60°C. chem-soc.si

The solvent system can significantly influence reaction outcomes. Anhydrous conditions, using solvents like toluene, have proven effective for arylboronic acids with electroneutral or electron-rich groups. chem-soc.si However, for substrates with strong electron-withdrawing groups, aqueous conditions, such as a mixture of dimethoxyethane (DME) and aqueous sodium carbonate, can lead to significantly improved yields. nih.govchem-soc.si Two-phase systems, for instance, combining an organic solvent like isobutyl acetate (B1210297) with an aqueous solution of the base, are also utilized. google.com The choice between anhydrous and aqueous conditions is a key variable that must be tailored to the electronic properties of the specific boronic acid being used. chem-soc.si The instability of certain boronic acids, which can be susceptible to protodeboronation, especially ortho/para substituted phenolboronic acids, may necessitate the use of protecting groups and carefully selected conditions to prevent degradation. rsc.orgwhiterose.ac.uk

The interplay of these factors is summarized in the following tables, which detail specific conditions from various synthetic procedures.

Table 1: Reaction Conditions for Suzuki Coupling with Phenylboronic Acid Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent(s) | Temperature (°C) | Duration (h) | Reference |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / Water | 80 | 48 | nih.gov |

| 3-Fluorophenylboronic acid | 5% Pd/C | Na₂CO₃ | Isobutyl acetate / Water | 70-80 | >3 | google.com |

| This compound | Pd(dppf)Cl₂·DCM | Na₂CO₃ | Dioxane / Water | Not specified (heated) | 3 | whiterose.ac.uk |

| Arylboronic acids | Pd(dppf)Cl₂ | KOAc | DMSO | 90 or 110 | 24 | acs.org |

| Arylboronic acids | rGO-CuPd nanocatalyst | NaOAc | DMSO / Water | 120 | 24 | acs.org |

Chemical Reactivity and Transformations of 3 Ethoxy 5 Fluorophenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

3-Ethoxy-5-fluorophenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions are prized for their broad substrate scope and tolerance of various functional groups. nih.govmdpi.com The Suzuki-Miyaura coupling, in particular, stands out for its use of organoboron compounds that are stable to water and air, making them more manageable than other organometallic reagents. rsc.orglibretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing unsymmetrical biaryls by reacting aryl halides with arylboronic acids in the presence of a palladium catalyst and a base. libretexts.orgrhhz.netharvard.edu This reaction is a powerful tool for creating complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. mit.edusigmaaldrich.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comyonedalabs.com

The transmetalation step in the Suzuki-Miyaura coupling is crucial and is understood to proceed through two primary mechanistic pathways: the boronate pathway and the oxo-palladium pathway. mdpi.comrsc.orgnih.gov

Boronate Pathway: In this pathway, the boronic acid reacts with a base to form a more nucleophilic tetracoordinate boronate species. mdpi.comrsc.org This activated boronate then reacts with the arylpalladium(II) halide complex, which is formed after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. nih.gov

Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) or alkoxide complex. rsc.orgnih.gov This oxo-palladium species then reacts with the neutral boronic acid. rsc.orgnih.gov

While both pathways lead to the same key intermediate, kinetic and computational studies suggest that the oxo-palladium pathway is often the more dominant and kinetically favored route in many Suzuki-Miyaura reactions. rsc.orgnih.gov However, under certain conditions, particularly with boronic esters in anhydrous environments, the boronate mechanism can be operative. acs.org The precise operative pathway can be influenced by factors such as the nature of the reactants, base, and solvent. mdpi.comrsc.org

The choice of ligand coordinated to the palladium center is critical for the efficiency and scope of the Suzuki-Miyaura coupling. Ligands influence the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric properties of the metal center. libretexts.orgmit.edunih.gov

Buchwald Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands has significantly advanced the field of cross-coupling. rsc.orgmit.edursc.org Their steric bulk promotes the formation of monoligated, highly reactive 12-electron L1Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination. mit.eduacs.org The electron-rich nature of these ligands also enhances the rate of these key steps. mit.edu Ligands like SPhos and XPhos, developed by the Buchwald group, have demonstrated exceptional activity in a wide range of Suzuki-Miyaura couplings, including those involving challenging, sterically hindered, or unreactive substrates. rsc.orgsigmaaldrich.com

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): BINAP is a chiral bidentate phosphine ligand that has found application in asymmetric Suzuki-Miyaura couplings. nih.govacs.orgmdpi.com While effective in certain contexts, in some instances, particularly with challenging substrates, bidentate ligands like BINAP have shown lower catalytic activity compared to bulky monophosphine ligands like SPhos. nih.gov

Phosphoramidites: These ligands have also been employed in Suzuki-Miyaura couplings, including in the formation of chiral palladium nanoparticles for asymmetric transformations. nih.govacs.org Chiral phosphoramidite-stabilized palladium nanoparticles have shown high yields and excellent enantioselectivity in the synthesis of sterically hindered biaryls. nih.govacs.org However, in some direct comparisons for specific reactions, phosphoramidites were found to be less efficient than certain biaryl-derived ligands. nih.gov

The table below summarizes the general characteristics and applications of these ligand types in Suzuki-Miyaura cross-coupling reactions.

| Ligand Type | Key Features | Typical Applications |

| Buchwald Ligands | Bulky, electron-rich monophosphines. mit.edursc.org | Broad scope, including sterically hindered and unactivated substrates. rsc.orgmit.edusigmaaldrich.com |

| BINAP | Chiral, bidentate phosphine. nih.govmdpi.com | Asymmetric Suzuki-Miyaura couplings. nih.govacs.org |

| Phosphoramidites | Chiral or achiral monophosphines. nih.govnih.gov | Asymmetric catalysis, formation of palladium nanoparticles. nih.govacs.org |

A variety of palladium and nickel-based catalyst systems and precatalysts are utilized in Suzuki-Miyaura cross-coupling reactions.

Pd(dppf)Cl₂: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a stable and widely used precatalyst. harvard.eduyonedalabs.comresearchgate.net The dppf ligand provides good stability and efficiency for a range of coupling partners. researchgate.netacs.org The Pd(II) in the precatalyst is reduced in situ to the catalytically active Pd(0) species. yonedalabs.comrsc.org

PdNPs/TMC (Palladium Nanoparticles on Transition Metal-doped Carbon): Heterogeneous catalysts, such as palladium nanoparticles supported on materials like N-doped porous carbon, offer advantages in terms of stability, ease of separation, and recyclability. rhhz.netrsc.orgmdpi.comresearchgate.net These catalysts have demonstrated high efficiency in Suzuki-Miyaura couplings, often under mild conditions. rsc.orgmdpi.comresearchgate.netpreprints.org

Ni(0) catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel catalysts have gained significant attention. researchgate.netnih.govacs.org Nickel(0) complexes can catalyze the cross-coupling of a variety of substrates, including challenging aryl chlorides. nih.govnih.govd-nb.info However, nickel-catalyzed reactions can be more sensitive and may face challenges such as unfavorable transmetalation and catalyst deactivation. acs.orgnih.gov

The following table provides an overview of these catalyst systems.

| Catalyst System | Type | Key Features & Applications |

| Pd(dppf)Cl₂ | Homogeneous Precatalyst | Stable, versatile, widely used for various substrates. harvard.eduyonedalabs.comresearchgate.net |

| PdNPs/TMC | Heterogeneous Catalyst | Recyclable, stable, high efficiency under mild conditions. rhhz.netrsc.orgmdpi.comresearchgate.net |

| Ni(0) catalysts | Homogeneous/Heterogeneous | Cost-effective, effective for aryl chlorides, can have different reactivity profiles than Pd. researchgate.netnih.govacs.orgd-nb.info |

Na₂CO₃ (Sodium Carbonate): A commonly used, moderately strong base, often employed in aqueous solutions. ikm.org.mycommonorganicchemistry.comacs.org It is effective for a wide range of Suzuki couplings. ikm.org.mycommonorganicchemistry.com

K₃PO₄ (Potassium Phosphate): A stronger base that is often used in anhydrous conditions or with a small amount of water. nih.govharvard.edursc.orgreddit.com It can be particularly effective for coupling sterically hindered substrates and can be involved in the transmetalation step. nih.govrsc.orgresearchgate.net

CsF/Ag₂O (Caesium Fluoride (B91410)/Silver(I) Oxide): This combination can be used in specific cases. Fluoride ions can activate the boronic acid, while silver oxide can act as a co-catalyst or oxidant, though its role can be complex.

The table below outlines the characteristics of these common bases.

| Base | Strength | Common Conditions | Notes |

| Na₂CO₃ | Moderate | Aqueous/organic biphasic | A general-purpose base for many Suzuki couplings. ikm.org.mycommonorganicchemistry.com |

| K₃PO₄ | Strong | Anhydrous or with minimal water | Often beneficial for challenging or sterically hindered substrates. nih.govrsc.orgreddit.com |

| CsF/Ag₂O | Varies | Anhydrous | Used in specific applications; fluoride activates the boronic acid. |

A major advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. nih.govmdpi.comrsc.org The reaction can accommodate a wide variety of functional groups on both the organoboron reagent and the coupling partner. nih.govmdpi.comresearchgate.net This includes electron-donating and electron-withdrawing groups, as well as sensitive functionalities like aldehydes, ketones, esters, and nitriles. nih.govmdpi.com Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have expanded the scope to include challenging substrates such as sterically hindered biaryls and various heterocycles. nih.govrsc.orgsigmaaldrich.com The use of appropriate ligands and reaction conditions allows for the successful coupling of even less reactive aryl chlorides. libretexts.orgmit.edu

The table below provides a general overview of the functional group tolerance in Suzuki-Miyaura reactions.

| Functional Group Class | Tolerance | Notes |

| Electron-donating groups | High | Generally well-tolerated on both coupling partners. nih.govd-nb.info |

| Electron-withdrawing groups | High | Well-tolerated; can sometimes enhance reactivity. nih.govd-nb.info |

| Sterically hindered groups | Moderate to High | Often requires specialized ligands (e.g., Buchwald ligands) and conditions. rsc.orgsigmaaldrich.com |

| Heterocycles | Moderate to High | Can be challenging but is achievable with appropriate catalyst systems. nih.govresearchgate.net |

| Halogens (other than the coupling site) | High | Generally tolerated. mdpi.com |

| Aldehydes, Ketones, Esters, Amides, Nitriles | High | Generally tolerated under standard conditions. nih.govmdpi.com |

Suzuki-Miyaura Cross-Coupling Applications

Formation of Bis-arylated Side Products

In the context of Suzuki-Miyaura cross-coupling reactions, the formation of bis-arylated side products is a potential, though often undesirable, outcome. While specific studies focusing exclusively on the formation of bis-arylated side products with this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling suggest that such products can arise from a second coupling event. This can occur if the initial product of the coupling reaction still possesses a reactive site, such as a remaining halogen atom, that can undergo a subsequent palladium-catalyzed reaction with another molecule of the boronic acid. The propensity for this side reaction would depend on the specific substrates, reaction conditions (catalyst, base, solvent), and the relative reactivity of the different coupling sites.

Oxidative Cross-Coupling Reactions with Organosilanes

Information specifically detailing the oxidative cross-coupling reactions of this compound with organosilanes was not found in the provided search results. This type of reaction, often referred to as Hiyama coupling, typically involves the palladium-catalyzed reaction of an organosilane with an organic halide. While boronic acids are not the direct partners in this named reaction, related cross-coupling methodologies are continually being developed.

C-N Bond Formation Reactions

This compound is a valuable reagent for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of many biologically active compounds and functional materials. chem-soc.si These reactions, often variants of the Chan-Lam coupling, typically employ copper or palladium catalysts to facilitate the arylation of amines, amides, and other nitrogen-containing functional groups. chem-soc.siresearchgate.net The electronic nature of the arylboronic acid can influence the reaction efficiency.

In the context of purine (B94841) chemistry, for instance, copper-mediated N-arylation has been shown to occur at various nitrogen positions of the purine ring system. chem-soc.si The success of these couplings is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature. chem-soc.si

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Amine/Amide | Copper or Palladium Catalyst | N-Aryl compound | chem-soc.siresearchgate.net |

| Arylboronic acid | Purine | Copper Catalyst | N-Arylpurine | chem-soc.si |

Other Metal-Catalyzed Reactions

Beyond the well-established palladium-catalyzed Suzuki-Miyaura coupling, this compound participates in a range of other metal-catalyzed transformations.

Nickel-Catalyzed C-C Bond Formation

Nickel catalysts have emerged as a powerful and often more economical alternative to palladium for facilitating C-C bond formation. organic-chemistry.orgnih.gov Nickel-catalyzed cross-coupling reactions of arylboronic acids, including those with fluorine substituents, have been successfully employed. organic-chemistry.orgnih.govbeilstein-journals.org These reactions can tolerate a variety of functional groups and have been applied to the synthesis of complex molecules. organic-chemistry.org For example, nickel-catalyzed cross-coupling of chromene acetals with boronic acids proceeds under base-free conditions to afford 2-substituted-2H-chromenes in good yields. organic-chemistry.org The reactivity in these systems can be influenced by the electronic properties of the boronic acid, with electron-deficient arylboronic acids sometimes exhibiting higher reactivity. organic-chemistry.org

Research has shown that electron-poor, fluoro-containing arylboronic acids can be excellent coupling partners in nickel-catalyzed Suzuki-Miyaura reactions of aryl arenesulfonates, which are readily available from phenols. nih.gov These reactions can proceed efficiently at room temperature. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Class | Key Features | Reference |

| Chromene acetal | Arylboronic acid | Ni(cod)2 / PPh2 | 2-Aryl-2H-chromene | Base-free, mild conditions | organic-chemistry.org |

| Aryl arenesulfonate | Electron-poor arylboronic acid | Ni(0)/PCy3 | Biaryl | Room temperature reaction | nih.gov |

| 2-Fluorobenzofuran | Arylboronic acid | Nickel catalyst | 2-Arylbenzofuran | C-F bond activation | beilstein-journals.org |

Copper-Mediated N-Arylation

Copper-mediated N-arylation, a key example of the Chan-Lam coupling reaction, provides a valuable method for the formation of C-N bonds using arylboronic acids. chem-soc.siresearchgate.netresearchgate.netnih.gov This methodology is applicable to a wide range of nitrogen-containing substrates, including tautomerizable heterocycles. researchgate.net The reaction often proceeds under mild conditions and can exhibit high selectivity for N-arylation over O-arylation in substrates containing both functionalities. researchgate.net The choice of copper source, ligand, and solvent is critical for achieving high yields and selectivity. researchgate.net For instance, the use of CuOTf as a catalyst with 1,10-phenanthroline (B135089) as a ligand has been shown to be effective for the N-arylation of various tautomerizable heterocycles under base-free conditions. researchgate.net

| Substrate | Arylating Agent | Catalyst System | Product | Key Features | Reference |

| Tautomerizable Heterocycle | Arylboronic Acid | CuOTf / 1,10-Phenanthroline | N-Aryl Heterocycle | Selective N-arylation, base-free | researchgate.net |

| Pyrazole | Arylboronic Acid | Cupric Acetate (B1210297) | N-Aryl Pyrazole | Regioselective N-arylation | researchgate.net |

| Diphenylmethanol | Arylboronic Acid | Cu(OTf)2 | Triarylmethane | C(sp3)-OH substitution | nih.gov |

Petasis-like Transformations

The Petasis-like transformation, a variation of the Petasis borono-Mannich reaction, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the three-component coupling of an amine, a carbonyl compound, and an organoboronic acid. While the classical Petasis reaction often shows limited reactivity with electron-neutral or electron-deficient aryl boronic acids, transition-metal catalysis has emerged as a strategy to broaden its scope. ucla.edu

A notable example involves the nickel(0)-catalyzed Petasis-like transformation between N-acyliminium ions derived from quinolines and isoquinolines and various aryl boronic acids. ucla.edu This methodology has proven effective for the coupling of both electron-neutral and electron-deficient aryl boronic acids, a significant advancement over the traditional uncatalyzed reaction. ucla.edu For instance, the reaction of an N-acyliminium precursor derived from quinoline (B57606) with p-fluorophenyl boronic acid showed less than 5% product formation in the absence of a transition metal catalyst. ucla.edu However, with the introduction of a Ni(0) catalyst, the reaction proceeds efficiently, highlighting the crucial role of the metal in facilitating the C-C bond formation. ucla.edu Hindered boronic acids have also been successfully employed in these transformations, albeit with slightly reduced efficiency. ucla.edu This catalytic approach provides a general route for the synthesis of 2-arylated dihydroquinolines and 1-arylated dihydroisoquinolines, which are core structures in numerous bioactive compounds. ucla.edu

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield |

| N-acyliminium ion (from quinoline) | p-fluorophenyl boronic acid | None | 2-aryl-dihydroquinoline | <5% |

| N-acyliminium ion (from quinoline) | p-fluorophenyl boronic acid | Ni(0) complex | 2-aryl-dihydroquinoline | 55-95% |

| N-acyliminium ion (from quinoline) | o-tolyl boroxine | Ni(0) complex | 2-aryl-dihydroquinoline | 63% |

Acid Catalysis involving Boronic Acids

Organoboron acids, including arylboronic acids, are recognized for their utility as stable and organic-soluble Lewis acid catalysts in a variety of organic transformations. nih.gov Their catalytic activity stems from the Lewis acidic nature of the trivalent boron atom, which can reversibly form covalent bonds with oxygen-containing functional groups. nih.gov This interaction activates the substrate towards subsequent reactions.

The mechanism of boronic acid-catalyzed acylation reactions, for example, is generally proposed to proceed through the formation of an acyloxyboronic acid intermediate. nih.gov This intermediate is formed by the complexation of a carboxylic acid with the boronic acid. nih.gov Theoretical studies have supported this mechanism, indicating that the formation of the acyloxyboronic acid intermediate is a facile process under mild conditions. nih.gov

While specific studies detailing the use of this compound as a catalyst are not prevalent, the general principles of boronic acid catalysis apply. The electronic properties of the aryl ring, influenced by substituents like the ethoxy and fluoro groups, can modulate the Lewis acidity of the boron center and, consequently, its catalytic activity. For instance, electron-withdrawing groups tend to increase the Lewis acidity of the boronic acid.

Boronic acids have been successfully employed as catalysts in various reactions, including:

Amidation: Catalyzing the direct condensation of carboxylic acids and amines to form amides. nih.gov

Esterification: Promoting the formation of esters from carboxylic acids and alcohols. nih.gov

Aldol reactions: Catalyzing the reaction between pyruvic acids and aldehydes to produce isotetronic acids. nih.gov

Hydroboration Reactions

Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com This reaction, followed by an oxidation step (hydroboration-oxidation), is a primary method for converting alkenes into alcohols. wikipedia.orgmasterorganicchemistry.com The hydroboration-oxidation sequence is characterized by its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity, with the hydrogen and boron adding to the same face of the alkene. wikipedia.orgyoutube.com

The initial step, hydroboration, involves the concerted addition of borane (B79455) (BH3) or a borane derivative to the alkene. wikipedia.orgyoutube.com The boron atom adds to the less sterically hindered carbon atom, while the hydrogen atom adds to the more substituted carbon. youtube.com This process can be repeated until all hydrogen atoms on the borane have been replaced by alkyl groups, forming a trialkylborane. wikipedia.org Subsequent oxidation of the trialkylborane, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comyoutube.com

While this compound itself is not a hydroborating agent due to the absence of a B-H bond, organoboranes used in hydroboration can be prepared through various methods. The hydroboration reaction is most commonly associated with reagents like borane (BH3), often used as a complex with tetrahydrofuran (B95107) (THF), and sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN), catecholborane, and disiamylborane. wikipedia.orgmasterorganicchemistry.com These bulkier reagents are often used to control the stoichiometry of the addition and to hydroborate alkynes to the corresponding aldehydes or ketones. wikipedia.orgyoutube.com

The hydroboration of alkynes also proceeds with syn-addition. wikipedia.org The oxidation of the resulting vinylborane (B8500763) can lead to an enol, which then tautomerizes to the more stable carbonyl compound. youtube.com With terminal alkynes, this process typically yields aldehydes, while internal alkynes produce ketones. wikipedia.orgyoutube.com

| Substrate | Hydroborating Agent | Product after Oxidation | Key Feature |

| Alkene | BH3/THF | Alcohol | Anti-Markovnikov addition |

| Terminal Alkyne | Disiamylborane | Aldehyde | Anti-Markovnikov addition |

| Internal Alkyne | 9-BBN | Ketone | Syn-addition |

Spectroscopic and Structural Characterization Studies

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 3-Ethoxy-5-fluorophenylboronic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.com For phenylboronic acids, these spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the phenyl ring, the boronic acid group B(OH)₂, and its substituents. cdnsciencepub.com

Key vibrational bands expected for this compound, based on analogues like 2-fluorophenylboronic acid researchgate.net, would include:

O-H Stretching: A broad band in the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Phenyl ring stretching vibrations are expected in the 1400-1620 cm⁻¹ region.

B-O Stretching: The asymmetric B-O stretching vibration is a characteristic and strong band, often observed around 1340-1380 cm⁻¹. researchgate.net

C-F Stretching: The C-F stretching mode for fluorinated benzene (B151609) derivatives is typically found in the 1100-1350 cm⁻¹ range. researchgate.net

C-O Stretching: The C-O stretching of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 1: Characteristic Vibrational Frequencies for Phenylboronic Acid Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| O-H Stretch | ~3300 | Phenylboronic acid cdnsciencepub.com |

| Aromatic C-H Stretch | >3000 | 2-Fluorophenylboronic acid researchgate.net |

| Aliphatic C-H Stretch | <3000 | General |

| C=C Ring Stretch | 1400-1620 | Phenylboronic acid cdnsciencepub.com |

| Asymmetric B-O Stretch | ~1344 | 2-Fluorophenylboronic acid researchgate.net |

| C-F Stretch | 1100-1350 | 2-Fluorophenylboronic acid researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would provide information on the aromatic protons of the phenyl ring and the ethyl protons of the ethoxy group. The aromatic protons would appear as distinct multiplets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns and chemical shifts influenced by the fluorine, ethoxy, and boronic acid substituents. The ethoxy group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the upfield region. The acidic protons of the B(OH)₂ group often appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts would be influenced by the electronegativity of the substituents. The carbon atom attached to the boron (C-B) would have a characteristic chemical shift, and the carbons attached to fluorine (C-F) and oxygen (C-O) would also be clearly identifiable.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. nih.gov The chemical shift provides insight into the coordination state and electronic environment of the boron atom. nsf.govresearchgate.net For trigonal planar (sp² hybridized) boronic acids, the ¹¹B NMR signal typically appears in the range of 27-33 ppm. rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Table 2: Expected NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.0 | Splitting patterns depend on substitution. |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.2 (quartet) | Methylene protons. | |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 (triplet) | Methyl protons. | |

| Boronic Acid (-B(OH)₂) | Variable (broad) | Often exchanges with solvent. | |

| ¹³C | Aromatic (C) | 100 - 165 | Shifts influenced by F, O, and B. |

| Ethoxy (-OCH₂) | 60 - 70 | ||

| Ethoxy (-CH₃) | 14 - 16 | ||

| ¹¹B | Boronic Acid (B) | 27 - 33 | Relative to BF₃·OEt₂. rsc.org |

| ¹⁹F | Aromatic (C-F) | -110 to -140 | Relative to CFCl₃. |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgmsu.edu The absorption spectrum of this compound is expected to be similar to that of other substituted phenylboronic acids, showing characteristic absorptions arising from π → π* transitions of the aromatic ring. researchgate.net The presence of the ethoxy and fluoro substituents may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted phenylboronic acid.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.comfzu.czcarleton.edu

A key feature of the crystal structure of phenylboronic acids is the formation of extensive hydrogen bonding networks. mdpi.com The boronic acid functional group is an excellent hydrogen bond donor and acceptor. Typically, phenylboronic acids form hydrogen-bonded dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their B(OH)₂ groups. wikipedia.orgcdnsciencepub.com These dimeric units then act as building blocks, further assembling into larger supramolecular structures through additional interactions. researchgate.net For this compound, these intermolecular interactions would likely dictate the crystal packing, potentially involving the oxygen of the ethoxy group or the fluorine atom as weak hydrogen bond acceptors.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluorophenylboronic acid |

Conformational Studies of this compound Not Available in Publicly Accessible Literature

A comprehensive search of publicly available scientific literature and databases did not yield specific conformational studies for the compound this compound. While methodologies for the conformational analysis of substituted phenylboronic acids are well-established, including computational approaches such as the calculation of potential energy surfaces to determine stable conformers and rotational energy barriers, specific research applying these techniques to this compound could not be located.

General studies on similar molecules, such as various other substituted phenylboronic acids, indicate that the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring is a key conformational feature. This rotation is typically described by the C-C-B-O dihedral angle. The stability of different conformers (e.g., syn-planar, anti-planar, and non-planar arrangements) is influenced by a combination of steric and electronic effects arising from the substituents on the phenyl ring.

In the case of this compound, one would expect the ethoxy (-OCH₂CH₃) and fluoro (-F) groups to influence the conformational preferences through their respective steric bulk and electronic properties (inductive and resonance effects). However, without specific experimental or computational data, any discussion of the precise dihedral angles, rotational energy barriers, or the relative stability of different conformers for this particular molecule would be speculative.

Therefore, detailed research findings and data tables pertaining to the conformational studies of this compound cannot be provided at this time. Further experimental investigation or dedicated computational modeling would be required to elucidate these structural characteristics.

Acidity, Stability, and Degradation Pathways

Lewis Acidity of Boron Atom and Influence of Substituents

Boronic acids function as Lewis acids, accepting a pair of electrons, rather than as Brønsted acids that donate a proton. sdu.dkacs.org The boron atom in 3-Ethoxy-5-fluorophenylboronic acid possesses an empty p-orbital, enabling it to accept a hydroxide (B78521) ion and form a tetrahedral boronate species. sdu.dk The acidity of the boron atom is significantly influenced by the electronic effects of substituents on the phenyl ring. dntb.gov.uamdpi.com

pKa Determination and Acid-Base Equilibria

The acidity of a boronic acid is quantified by its pKa value, which represents the pH at which the concentrations of the neutral boronic acid and the anionic boronate form are equal. semanticscholar.org The determination of pKa for arylboronic acids can be accomplished through methods such as spectrophotometric and potentiometric titrations. dntb.gov.uamdpi.com For monosubstituted phenylboronic acids, a good correlation exists between their pKa values and those of the corresponding benzoic acids. dntb.gov.ua

The relationship between the pKa of a monosubstituted phenylboronic acid and its substituents can often be described using a Hammett plot. sci-hub.ru The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77. mdpi.com Specifically, the introduction of fluorine substituents generally increases the acidity of boronic acids. mdpi.com For example, the pKa of 4-fluorophenylboronic acid is 8.77, while that of the more acidic 2,3,4,6-tetrafluorophenylboronic acid is 6.17. mdpi.com The position of the fluorine atom is crucial; an ortho-fluoro substituent can lead to enhanced acidity due to potential intramolecular hydrogen bonding. mdpi.com

| Compound | pKa | Reference |

|---|---|---|

| 4-Fluorophenylboronic acid | 8.77 | mdpi.com |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | mdpi.com |

| Unsubstituted Phenylboronic acid | ~9.0 | semanticscholar.org |

Hydrolytic Stability of Boronic Acids

The hydrolytic stability of boronic acids is a critical factor in their practical application, particularly in aqueous reaction media. dntb.gov.uanih.gov While generally stable, some arylboronic acids can undergo decomposition in aqueous solutions. ed.ac.uk The stability is influenced by factors such as pH and temperature. dntb.gov.ua Studies on fluorinated phenylboronic acids have shown that there isn't a simple correlation between the pKa and the rate of decomposition. dntb.gov.ua Interestingly, compounds with two fluorine atoms at the ortho positions have been found to be less stable. dntb.gov.ua

Protodeboronation as a Degradation Pathway

A primary degradation pathway for arylboronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgrsc.org This process can occur under both acidic and basic conditions and is often an undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgrsc.org The mechanism of protodeboronation has been shown to be dependent on pH. wikipedia.org

Effects of Electron-Withdrawing Groups on Stability

The electronic nature of the substituents on the aryl ring plays a significant role in the rate of protodeboronation. Arylboronic acids with electron-withdrawing groups, such as the fluoro group in this compound, generally exhibit slower rates of acid-promoted protodeboronation. rsc.orgrsc.orgresearchgate.net This is because the electron deficiency of the C-B bond does not favor the reaction. rsc.orgresearchgate.net Conversely, electron-donating groups tend to accelerate this degradation pathway. rsc.orgresearchgate.net

Mitigation Strategies for Enhanced Stability

Several strategies have been developed to minimize protodeboronation. wikipedia.org One common approach is the use of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronate esters or organotrifluoroborates. wikipedia.org These derivatives act as "slow-release" agents, maintaining a low concentration of the free boronic acid during the reaction, which in turn minimizes side reactions. wikipedia.org Another strategy involves optimizing reaction conditions, including catalyst design and the use of metal additives like silver and copper, to accelerate the desired cross-coupling reaction, thereby outcompeting the slower degradation process. wikipedia.org

Anhydride (B1165640) Formation and its Implications

Boronic acids can undergo dehydration to form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. nih.govnih.gov This transformation is a reversible equilibrium reaction:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O nih.gov

Future Research Directions

Development of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are key players in this transformation. chem-soc.si Future research will likely focus on developing novel catalytic systems that enhance the reactivity and scope of 3-ethoxy-5-fluorophenylboronic acid in these and other coupling reactions. While palladium-based catalysts are standard, research into more sustainable and cost-effective alternatives, such as those based on nickel or cobalt, is gaining traction. chem-soc.siacs.org The development of heterogeneous catalysts, including palladium nanoparticles supported on materials like modified graphene, offers advantages in terms of catalyst recovery and reuse, making the synthesis of derivatives of this compound more economical and environmentally friendly. acs.org Furthermore, the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalyst systems with unprecedented activity and selectivity for couplings involving this specific boronic acid. chem-soc.sisigmaaldrich.com In-situ and operando spectroscopic techniques, such as ATR-IR and X-ray absorption spectroscopy, will be instrumental in understanding the catalytic mechanisms at the solid-liquid interface, paving the way for the rational design of more efficient catalysts. rsc.org

Exploration of New Reaction Manifolds

Beyond the well-established Suzuki-Miyaura coupling, there is significant potential to explore new reaction manifolds for this compound. Research into its participation in other transition-metal-catalyzed reactions, such as Chan-Lam coupling for C-O bond formation or C-H activation/functionalization reactions, could unlock novel synthetic pathways to complex molecules. The unique electronic nature of the 3-ethoxy-5-fluorophenyl moiety may influence the regioselectivity and reactivity in these transformations. For instance, the development of methods for the direct arylation of heterocycles using this boronic acid would be of considerable interest to the medicinal and materials chemistry communities. mdpi.com Additionally, investigating its utility in photoredox catalysis could open up new avenues for mild and selective bond formations.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Advanced computational modeling, particularly using density functional theory (DFT), will play a crucial role in elucidating the mechanisms of reactions involving this compound and in predicting the properties of its derivatives. acs.orgresearchgate.net DFT calculations can provide insights into transition state geometries, reaction energetics, and the influence of the ethoxy and fluoro substituents on the electronic structure of the molecule. researchgate.net This understanding can guide the rational design of experiments and the development of more efficient synthetic protocols. Furthermore, computational methods can be employed to predict the photophysical and electronic properties of materials derived from this boronic acid, aiding in the design of novel organic electronic devices. acs.org Molecular docking studies, a key component of computational drug design, can predict the binding interactions of inhibitors incorporating the 3-ethoxy-5-fluorophenyl group with their biological targets, thereby accelerating the drug discovery process. whiterose.ac.uk

Design of Next-Generation Pharmaceutical Agents

The 3-ethoxy-5-fluorophenyl motif has already shown promise in the development of kinase inhibitors, particularly for fibroblast growth factor receptors (FGFRs). whiterose.ac.ukwhiterose.ac.ukacs.org Future research will undoubtedly focus on leveraging this scaffold for the design of next-generation pharmaceutical agents targeting a broader range of diseases. aromsyn.com The combination of the ethoxy and fluoro substituents can modulate properties such as lipophilicity, metabolic stability, and binding affinity, making it an attractive fragment for lead optimization campaigns. whiterose.ac.uk Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be essential in designing more potent and selective inhibitors. whiterose.ac.ukacs.org The exploration of this boronic acid in the synthesis of compounds targeting other enzyme families or receptor types represents a significant area for future investigation.

Investigation of Solid-State Reactivity and Supramolecular Control

The solid-state properties and reactivity of this compound and its derivatives remain a largely unexplored frontier. Research into its crystal engineering and the formation of co-crystals could lead to materials with tailored physical properties, such as solubility and stability. The boronic acid functionality is known to form reversible covalent bonds with diols, and this property can be exploited in the design of self-healing materials and dynamic covalent networks. researchgate.netnih.gov Investigating the supramolecular assembly of this compound through non-covalent interactions, such as hydrogen bonding and halogen bonding, could lead to the construction of novel functional architectures. unica.it Solid-state NMR and X-ray diffraction will be key techniques in characterizing these materials and understanding the interplay between molecular structure and bulk properties. unica.it

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。